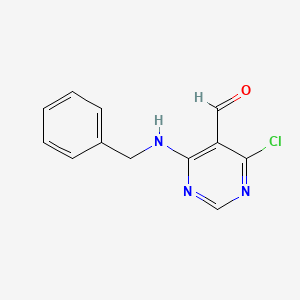

4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde

Overview

Description

The compound “4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a benzylamino group, a chlorine atom, and an aldehyde group . Detailed structural analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions typical for pyrimidines, such as electrophilic substitution or nucleophilic addition . The presence of the aldehyde group could make it reactive towards nucleophiles and reducing agents.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis of Pyrimidine Derivatives

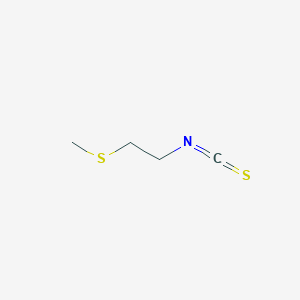

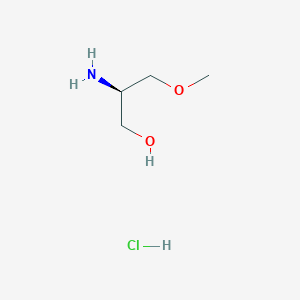

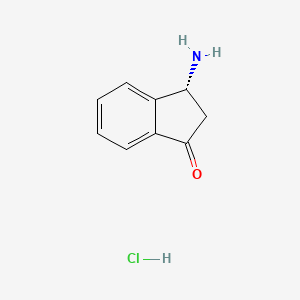

Derivatives of Pyrrolo[2,3-d]pyrimidine and Pyrido[2,3-d]pyrimidine : It has been found that 4,6-dichloropyrimidine-5-carbaldehyde, when reacted with hydrochlorides of glycine esters in the presence of triethylamine, leads to the formation of N-(5-formylpyrimidin-4-yl)glycinate derivatives and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. These compounds have been synthesized and characterized, indicating their potential as intermediates for further chemical transformations (Zinchenko et al., 2018).

Recyclization Reactions of Pyrimidinium Salts : The study demonstrates the formation of various pyrimidine derivatives through recyclization reactions, providing a pathway for the synthesis of complex pyrimidine structures that could serve as key intermediates in the development of new chemical entities with potential biological activities (Vardanyan et al., 2011).

Antimicrobial Activity of Pyrimidine Derivatives : Pyrimido[4,5-d]pyrimidine derivatives have been synthesized and evaluated as antimicrobial agents, showcasing the potential pharmaceutical applications of compounds derived from pyrimidine scaffolds (Abu-Melha, 2014).

Novel Chemical Transformations

Synthesis of Condensed Azines : The interaction between 4,6-dichloropyrimidine-5-carbaldehyde and various amines has led to the synthesis of condensed azines, indicating the utility of this compound in constructing complex nitrogen-containing heterocycles (Bakulina et al., 2014).

Synthesis of Iminopyrido[2,3-d]pyrimidines : This research outlines the preparation of 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines, a class of compounds with potential for further development into bioactive molecules (Zinchenko et al., 2017).

Mechanism of Action

Target of Action

A related compound, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp), has been identified as a senescence inducer and is widely used as a wnt agonist . The target molecule of AMBMP is tubulin , which is a crucial protein for cell division and structure.

Mode of Action

Based on the related compound ambmp, it can be inferred that it might interact with its target protein, possibly tubulin, leading to changes in cellular processes

Biochemical Pathways

Given the potential target of tubulin, it could be involved in pathways related to cell division and structure

Pharmacokinetics

A related compound, N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), has been studied for its pharmacokinetic properties . .

Result of Action

Given its potential target of tubulin, it could potentially affect cell division and structure

Action Environment

It is known that factors such as ph, temperature, and presence of other molecules can influence the action of chemical compounds .

Safety and Hazards

Future Directions

Biochemical Analysis

Cellular Effects

4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit cell proliferation by interfering with DNA replication and transcription processes. This compound can also modulate cell signaling pathways, such as the Wnt/β-catenin pathway, by acting as an agonist or antagonist, depending on the cellular context . Furthermore, this compound can alter gene expression patterns by binding to transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as a competitive inhibitor of enzymes involved in nucleic acid metabolism by mimicking the structure of natural nucleotides . Additionally, it can form covalent bonds with reactive amino acid residues in the active sites of enzymes, leading to irreversible inhibition. This compound can also interact with transcription factors and other regulatory proteins, altering their binding affinity to DNA and modulating gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and altered gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit cell proliferation and modulate gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its accumulation in these organs. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic effects with minimal adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to nucleic acid metabolism. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, this compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in nucleotide synthesis and degradation pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can bind to intracellular proteins and be distributed to different cellular compartments, including the nucleus, cytoplasm, and mitochondria. The localization and accumulation of this compound can influence its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through various mechanisms, including post-translational modifications and interactions with targeting signals . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Additionally, this compound can be localized to the mitochondria, where it can affect mitochondrial function and cellular metabolism.

Properties

IUPAC Name |

4-(benzylamino)-6-chloropyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-10(7-17)12(16-8-15-11)14-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINSSJVSRWWSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483833 | |

| Record name | 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59311-82-9 | |

| Record name | 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)